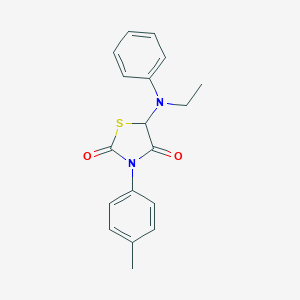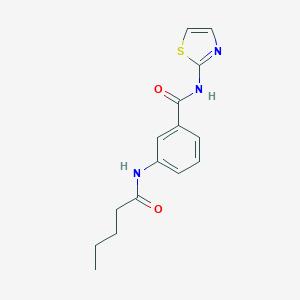![molecular formula C19H22ClNO2 B259039 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide, also known as A-769662, is a synthetic compound that has been extensively studied for its potential use in treating metabolic diseases such as diabetes and obesity. A-769662 is an activator of AMP-activated protein kinase (AMPK), a protein that plays a crucial role in regulating cellular energy metabolism.
作用機序
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is an activator of AMPK, a protein that plays a crucial role in regulating cellular energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that activate the enzyme.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide increases glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. In vivo studies have shown that 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has also been shown to decrease lipid accumulation in the liver and adipose tissue.
実験室実験の利点と制限
One advantage of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide does not activate other kinases that may have off-target effects. However, one limitation of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is its relatively short half-life, which may make it difficult to maintain consistent levels of activation over time.
将来の方向性
There are a number of future directions for research on 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide. One area of interest is the development of more potent and selective AMPK activators that may have greater therapeutic potential. Another area of interest is the development of AMPK activators that can be targeted to specific tissues, such as skeletal muscle or adipose tissue. Finally, there is interest in exploring the potential use of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in combination with other therapeutic agents for the treatment of metabolic diseases.
合成法
The synthesis of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide involves a multi-step process starting with the reaction of tert-butylamine with 2-chloroethyl chloroformate to form N-tert-butyl-2-chloroethyl carbamate. This intermediate is then reacted with 2-chlorophenol to form N-tert-butyl-2-(2-chlorophenoxy)ethyl carbamate. Finally, this compound is reacted with benzoyl chloride to form the desired product, 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide.
科学的研究の応用
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic use in treating metabolic diseases such as diabetes and obesity. AMPK activation has been shown to improve glucose uptake and insulin sensitivity, making it a potential target for the treatment of diabetes. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has also been shown to increase fatty acid oxidation and decrease lipogenesis, making it a potential treatment for obesity.
特性
製品名 |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
|---|---|
分子式 |
C19H22ClNO2 |
分子量 |
331.8 g/mol |
IUPAC名 |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22) |
InChIキー |
PZWPKZOYHKHIAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
